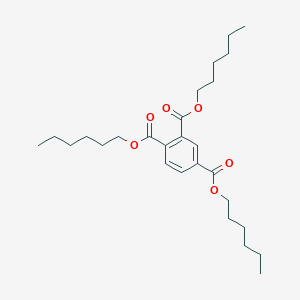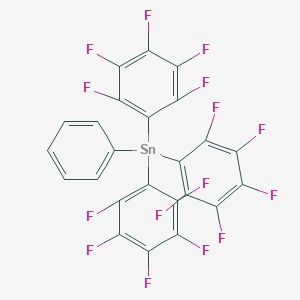
Stannane, tris(pentafluorophenyl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, tris(pentafluorophenyl)phenyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as Tp*2Sn or Tp*Sn, where Tp* denotes tris(pentafluorophenyl)phenyl-.
Mecanismo De Acción
The mechanism of action of Tp*2Sn involves the transfer of the Sn atom from the Tp*2Sn molecule to the substrate molecule. This transfer results in the formation of a new bond between the Sn atom and the substrate molecule.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Tp*2Sn has no significant biochemical or physiological effects on living organisms. However, it is essential to handle this compound with caution as it is toxic and can cause severe health hazards if not handled properly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of Tp*2Sn is its ability to act as a reagent for the synthesis of other organotin compounds. However, the limitations of Tp*2Sn include its toxicity and the potential hazards associated with its handling and storage.
Direcciones Futuras
There are several future directions for the research on Tp*2Sn. One of the significant areas of research is in the development of new synthetic methods for the synthesis of organotin compounds using Tp*2Sn as a reagent. Additionally, there is a need for further research on the potential applications of Tp*2Sn in the field of catalysis and material science.
Conclusion:
In conclusion, Tp*2Sn is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis of Tp*2Sn involves the reaction of tris(pentafluorophenyl)phenyl-lithium with tin tetrachloride in the presence of a reducing agent. Tp*2Sn has been extensively studied for its potential applications in various fields of science, including organometallic chemistry. However, caution must be exercised while handling this compound due to its toxicity and potential hazards.
Métodos De Síntesis
The synthesis of Tp*2Sn involves the reaction of tris(pentafluorophenyl)phenyl-lithium (LiTp*) with tin tetrachloride (SnCl4) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction results in the formation of Tp*2Sn as a white crystalline solid.
Aplicaciones Científicas De Investigación
Tp*2Sn has been extensively studied for its potential applications in various fields of science. One of the significant areas of research is in the field of organometallic chemistry, where Tp*2Sn is used as a reagent for the synthesis of other organotin compounds.
Propiedades
Número CAS |
1262-57-3 |
|---|---|
Nombre del producto |
Stannane, tris(pentafluorophenyl)phenyl- |
Fórmula molecular |
C24H5F15Sn |
Peso molecular |
697 g/mol |
Nombre IUPAC |
tris(2,3,4,5,6-pentafluorophenyl)-phenylstannane |
InChI |
InChI=1S/3C6F5.C6H5.Sn/c3*7-2-1-3(8)5(10)6(11)4(2)9;1-2-4-6-5-3-1;/h;;;1-5H; |
Clave InChI |
KTVLROZJVSNITQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Sn](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
SMILES canónico |
C1=CC=C(C=C1)[Sn](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



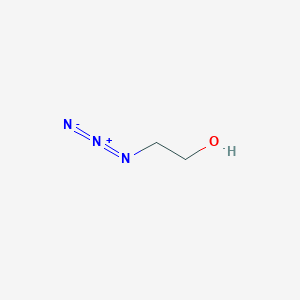
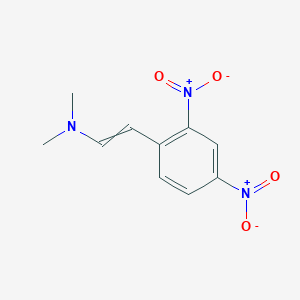
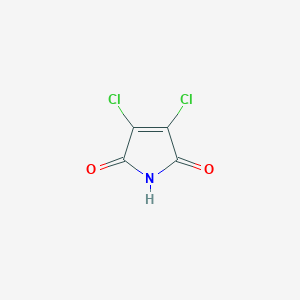
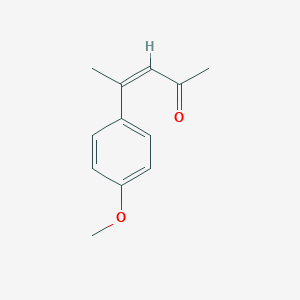
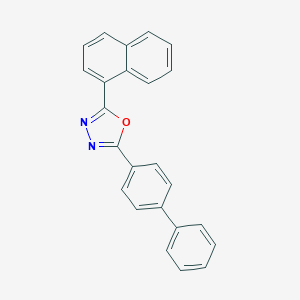
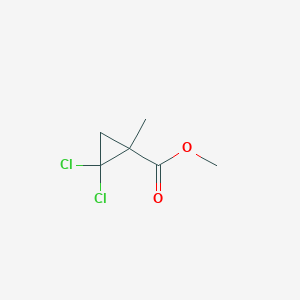
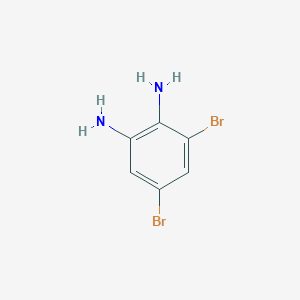
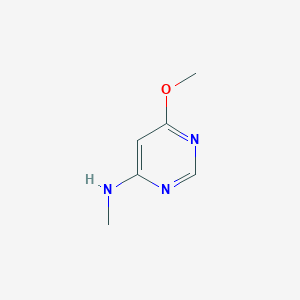
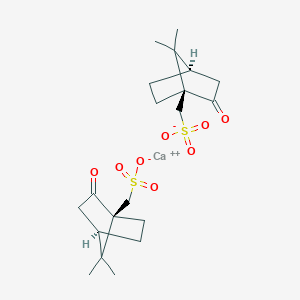
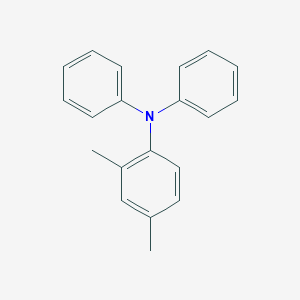
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B72953.png)
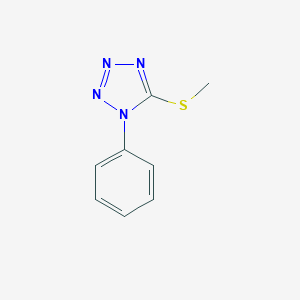
![Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2)](/img/structure/B72956.png)
